molecular formula C21H23NO3 B4961400 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline

8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline

Cat. No. B4961400
M. Wt: 337.4 g/mol
InChI Key: NWUGPNIPTLWGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline, also known as DMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQ is a quinoline derivative that has been synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Pd-catalyzed cross-coupling reaction.

Mechanism of Action

The mechanism of action of 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline is not fully understood. However, it has been suggested that 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline interacts with DNA and inhibits the activity of certain enzymes involved in DNA replication and repair. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has also been shown to inhibit the activity of certain proteins involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has been shown to have various biochemical and physiological effects. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has several advantages for lab experiments. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline is relatively easy to synthesize and has high purity and stability. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has also been shown to have low toxicity and minimal side effects. However, 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has some limitations for lab experiments. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline is relatively expensive compared to other compounds and may not be readily available in some labs. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline also has limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has potential applications in the development of new anti-inflammatory, anti-tumor, and neuroprotective drugs. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline may also be used as a fluorescent probe for the detection of metal ions in biological samples. Further studies are needed to fully understand the mechanism of action of 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline and its potential applications in scientific research.

Synthesis Methods

8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Pd-catalyzed cross-coupling reaction. The Buchwald-Hartwig coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. The Pd-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an organometallic reagent in the presence of a palladium catalyst. Both methods have been used to synthesize 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline with high yields and purity.

Scientific Research Applications

8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has been extensively studied for its potential applications in scientific research. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has been used in various studies to investigate the mechanism of action of different compounds, including the interaction between 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline and DNA. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has also been used as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

8-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-16-13-17(2)15-19(14-16)24-11-9-23-10-12-25-20-7-3-5-18-6-4-8-22-21(18)20/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUGPNIPTLWGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethoxy]quinoline

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